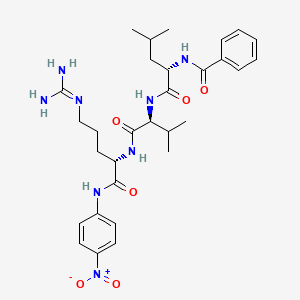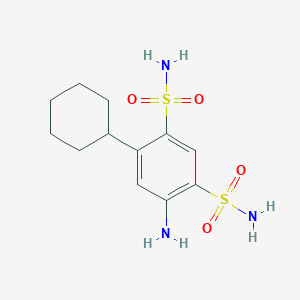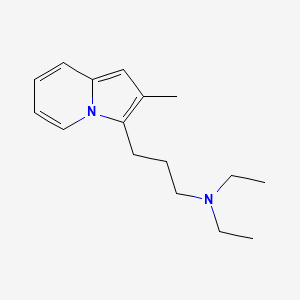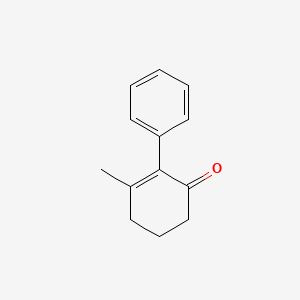
3-Methyl-2-phenyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C13H14O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Hydrolysis and Decarboxylation: One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable synthetic route.
Industrial Production Methods
Industrial production methods for 3-Methyl-2-phenyl-2-cyclohexen-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-2-phenyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Industry: It is used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-2-cyclohexen-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions with nucleophiles, which is a key pathway in its chemical reactivity . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacking the phenyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but without the phenyl group.
2-Cyclohexen-1-one, 3-phenyl-: Similar structure but without the methyl group.
Uniqueness
3-Methyl-2-phenyl-2-cyclohexen-1-one is unique due to the presence of both a phenyl and a methyl group, which influence its chemical reactivity and potential applications. The combination of these groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Properties
CAS No. |
65825-74-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI Key |
MSZJJHUOOBLVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



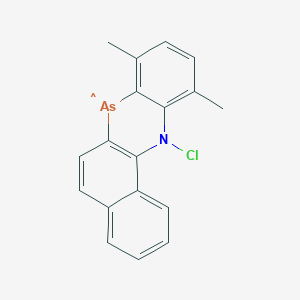
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
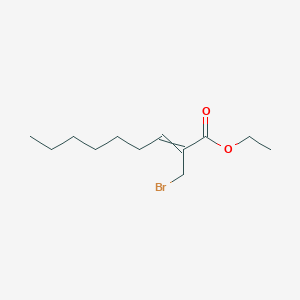
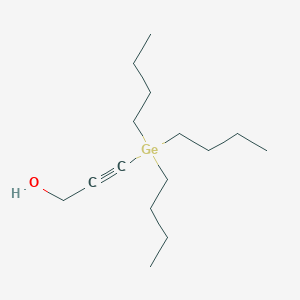
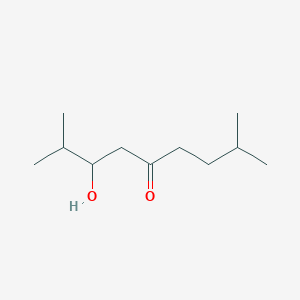
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
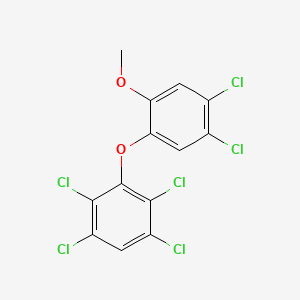
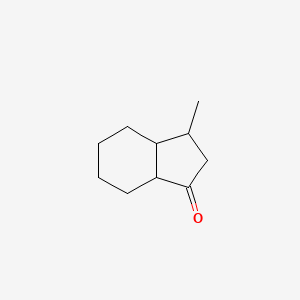
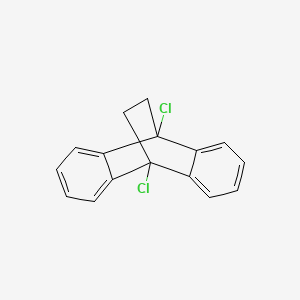
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
